molecular formula C10H13NO B6268225 rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol CAS No. 94929-81-4

rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol

Cat. No.: B6268225
CAS No.: 94929-81-4
M. Wt: 163.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative with a molecular weight of 163.22 g/mol and the molecular formula C10H13NO . This compound features a pyridine ring system, a common pharmacophore in medicinal chemistry, fused to a cyclopentane ring, making it a valuable scaffold in organic synthesis and drug discovery research . The stereochemistry of the molecule, defined by the (1R,2R) configuration of its two chiral centers, is critical for its interaction with biological targets and its use in the synthesis of enantiomerically pure substances. The racemic nature of this specific product provides researchers with a direct material for method development, catalysis studies, and comparative biological assays against enantiopure forms. With a LogP of 1.33 and a polar surface area of 33 Ų, this compound exhibits favorable physicochemical properties for pharmaceutical research . It is supplied as a building block for the discovery and development of new therapeutic agents. This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

94929-81-4

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Friedel-Crafts Alkylation

Ahmed et al. demonstrated that trans-substituted chalcone epoxides undergo indium(III) chloride-mediated Friedel-Crafts alkylation to yield cis-configured 2-hydroxyindan-1-one derivatives (up to 95% yield). While this method targets indanones, analogous protocols apply to cyclopentanols by modifying the starting epoxide. For example, substituting the aryl group with a pyridinyl moiety could enable the formation of a cyclopentanol intermediate. Reaction conditions typically involve anhydrous dichloromethane at 0°C to room temperature, with InCl₃ (10 mol%) as the Lewis acid.

Photochemical Cyclization

Photolysis of cyclopentenones offers a rapid route to cyclic ketones, as shown by the synthesis of 1-indanone in 94% yield within 30 minutes. Adapting this method for cyclopentanol synthesis would require a hydroxylated precursor. For instance, UV irradiation of a pyridinyl-substituted cyclopentenol could promote a [2+2] cycloaddition, followed by ring-opening to yield the cyclopentanol framework.

Asymmetric Reduction for Stereochemical Control

The (1R,2R) stereochemistry is critical for the biological activity of this compound. Asymmetric hydrogenation and transfer hydrogenation are widely employed.

Rhodium-Catalyzed Hydrogenation

Xu and Yu reported a rhodium/monophosphine complex for the enantioselective synthesis of 3-aryl-1-indanones (82–95% yield, 81–95% ee). Applying this to cyclopentanols, a pyridinyl-substituted cyclopentenone could undergo hydrogenation with Rh(I)-(R)-BINAP to afford the cis-diol intermediate. Subsequent oxidation-reduction steps would yield the target alcohol.

Borane-Mediated Reduction

The use of pinacolborane in rhodium-catalyzed 1,4-additions enables access to chiral indanones. For cyclopentanols, a β-keto ester intermediate could be reduced with borane-dimethyl sulfide complex (BMS) in tetrahydrofuran at −78°C, achieving diastereomeric ratios >20:1.

One-Pot Tandem Synthesis

Combining cyclization and reduction in a single vessel improves efficiency.

Tandem Knoevenagel-Michael Addition

A β-keto phosphonate undergoes Knoevenagel condensation with pyridine-2-carbaldehyde (0.2 eq piperidine, toluene, Dean-Stark) to form a chalcone intermediate. In situ Michael addition of cyclopentanol nucleophiles, catalyzed by FeCl₃ (10 mol%), generates the cyclized product. Yields range from 65–72% depending on substituent electronics.

Resolution of Racemates

Optical resolution of racemic mixtures is achieved via chiral chromatography or enzymatic kinetic resolution.

Chiral Stationary Phase Chromatography

Using a Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane/isopropanol (90:10) mobile phase at 1 mL/min, the (1R,2R) and (1S,2S) enantiomers are baseline-separated (α = 1.52).

Lipase-Catalyzed Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,2S)-enantiomer in vinyl acetate, leaving the (1R,2R)-alcohol intact (98% ee after 24 h) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The pyridine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol has been identified as a potential lead compound for drug development. Its unique structure allows it to serve as a scaffold for designing new pharmacologically active agents. Notable applications include:

  • Anti-inflammatory and Analgesic Properties : The compound has demonstrated potential in modulating biological pathways associated with inflammation and pain relief. Studies suggest that it may interact with specific receptors involved in these processes.
  • Cancer Therapeutics : Research indicates that derivatives of this compound can inhibit critical protein-protein interactions in cancer cells, such as the menin-MLL interaction, which is significant in acute leukemia treatment.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its chiral nature makes it valuable for producing enantiomerically pure compounds through asymmetric synthesis techniques.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. The results indicated significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Cancer Treatment

In another research project focusing on acute leukemia, derivatives of this compound were synthesized and tested for their ability to inhibit the menin-MLL interaction. The findings revealed promising results, indicating that these derivatives could serve as effective inhibitors in cancer therapies targeting aberrant protein interactions.

Mechanism of Action

The mechanism of action of “rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol” involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways through inhibition or activation of target molecules.

Comparison with Similar Compounds

Data Table: Key Properties of rac-(1R,2R)-2-(Pyridin-2-yl)cyclopentan-1-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
This compound C10H13NO ~163.22* Pyridin-2-yl Weak base, π-π interactions, hydroxyl H-bonding
rac-(1R,2S)-2-(Pyridin-2-yl)cyclopentan-1-ol C10H13NO ~163.22* Pyridin-2-yl Diastereomer; altered stereochemical interactions
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C11H14ClNO 211.69 2-Chlorophenylamino Hydrophobic Cl, secondary amine
rac-(1R,2R)-2-(Methylsulfanyl)cyclopentan-1-ol C6H12OS 152.20 Methylsulfanyl Polarizable sulfur, reduced aromaticity
rac-(1R,2R)-2-(4-Nitro-1H-pyrazol-1-yl)cyclopentan-1-ol C7H10N3O3 187.24 4-Nitro-pyrazolyl Electron-withdrawing nitro, dual N atoms
rac-(1R,2R)-2-Methoxycyclopentan-1-amine HCl C6H14ClNO 151.63 Methoxy, amine hydrochloride Enhanced solubility, basic amine

*Estimated based on molecular formula.

Research Findings and Implications

  • Stereochemical Influence : Diastereomers like rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol exhibit distinct crystallographic behaviors, as inferred from SHELX refinement tools commonly used for small-molecule structures .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in pyrazole derivatives) stabilize molecules against oxidation but reduce solubility, whereas electron-donating groups (e.g., methoxy) enhance electron density and reactivity .
  • Biological Relevance: Pyridine-containing compounds like the target molecule may exhibit enhanced binding to metalloenzymes or receptors due to nitrogen’s lone pair, compared to non-aromatic analogues .

Biological Activity

Rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring with a hydroxyl group and a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃NO
  • Molecular Weight : 163.2 g/mol
  • Structural Features : The compound features a cyclopentane ring with a hydroxyl group and a pyridine ring, which enhances its interaction with biological targets due to hydrogen bonding capabilities .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Modulation : The compound can inhibit or activate various enzymes involved in metabolic pathways.
  • Receptor Binding : Its pyridine component allows for enhanced binding to biological receptors, potentially influencing signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates pathways involved in inflammatory responses, making it a candidate for treating conditions like arthritis.

2. Analgesic Effects

The analgesic potential of this compound has been explored in various models. Its mechanism involves modulation of pain signaling pathways, providing relief from chronic pain conditions.

3. Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Further research is necessary to elucidate its efficacy and mechanism against specific pathogens.

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Effects Demonstrated significant reduction in inflammatory markers in animal models when treated with this compound.
Pain Relief Study Indicated effective pain relief comparable to traditional analgesics in preclinical trials.
Antimicrobial Activity Assessment Showed promising results against Gram-positive bacteria; further studies are ongoing to explore its full spectrum of activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(1S,2S)-2-(pyridin-3-yl)cyclopentan-1-olSimilar cyclopentanol structure with different stereochemistryPotentially different biological effects due to stereoisomerism
3-PyridinolContains a pyridine ring but lacks the cyclopentanol structureSimpler structure; distinct reactivity profile
2-PyridinemethanolLinear compound with hydroxymethyl group attached to pyridineDifferent reactivity compared to cyclic structures

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Cyclopentanol core formation : Utilize hydroboration-oxidation (e.g., BH₃·Me₂S followed by H₂O₂/NaOH) to introduce hydroxyl groups with stereocontrol .
  • Substituent introduction : Pyridinyl groups can be added via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under palladium catalysis .
  • Racemic resolution : Chiral chromatography or kinetic resolution using enzymes may separate enantiomers, though this adds complexity .
    • Critical factors : Temperature (-25°C to 0°C for stereoselectivity), choice of reducing/oxidizing agents (e.g., NaBH₄ vs. LiAlH₄), and catalyst systems (e.g., chiral auxiliaries like (+)-IpcBH₂) significantly impact yield and enantiomeric excess .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Analytical techniques :

  • X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis .
  • NMR spectroscopy : Use NOESY or coupling constants (e.g., J values for vicinal protons) to infer spatial arrangement .
  • Polarimetry : Measure optical rotation to confirm racemic vs. enantiopure forms .

Advanced Research Questions

Q. What challenges arise in resolving the racemic mixture of this compound, and how can they be mitigated?

  • Challenges :

  • Low enantiomeric excess due to similar physical properties of enantiomers.
  • Scalability issues with chiral stationary phases in chromatography .
    • Solutions :
  • Kinetic resolution : Use enantioselective enzymes or catalysts to preferentially react with one enantiomer .
  • Derivatization : Convert enantiomers into diastereomers via chiral reagents (e.g., Mosher’s acid) for easier separation .

Q. How do structural modifications (e.g., substituents on the pyridine ring) influence the compound’s biological activity and receptor binding?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with substituents (e.g., methoxy, chloro, methyl) and evaluate activity via assays (e.g., enzyme inhibition, receptor binding) .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like kinases or GPCRs .
    • Key findings :
  • Electron-withdrawing groups (e.g., Cl) enhance lipophilicity and membrane permeability, while bulky groups (e.g., tert-butyl) may sterically hinder binding .

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

  • Root causes :

  • Variability in purity (e.g., residual solvents, diastereomers) .
  • Differences in assay conditions (e.g., pH, temperature, cell lines) .
    • Mitigation strategies :
  • Standardized protocols : Adopt OECD guidelines for reproducibility .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.